

Application Notes and Protocols: Pharmacokinetic Analysis of PF-06679142 in Mice

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Compound of Interest

Compound Name: PF-06679142

Cat. No.: B12414679

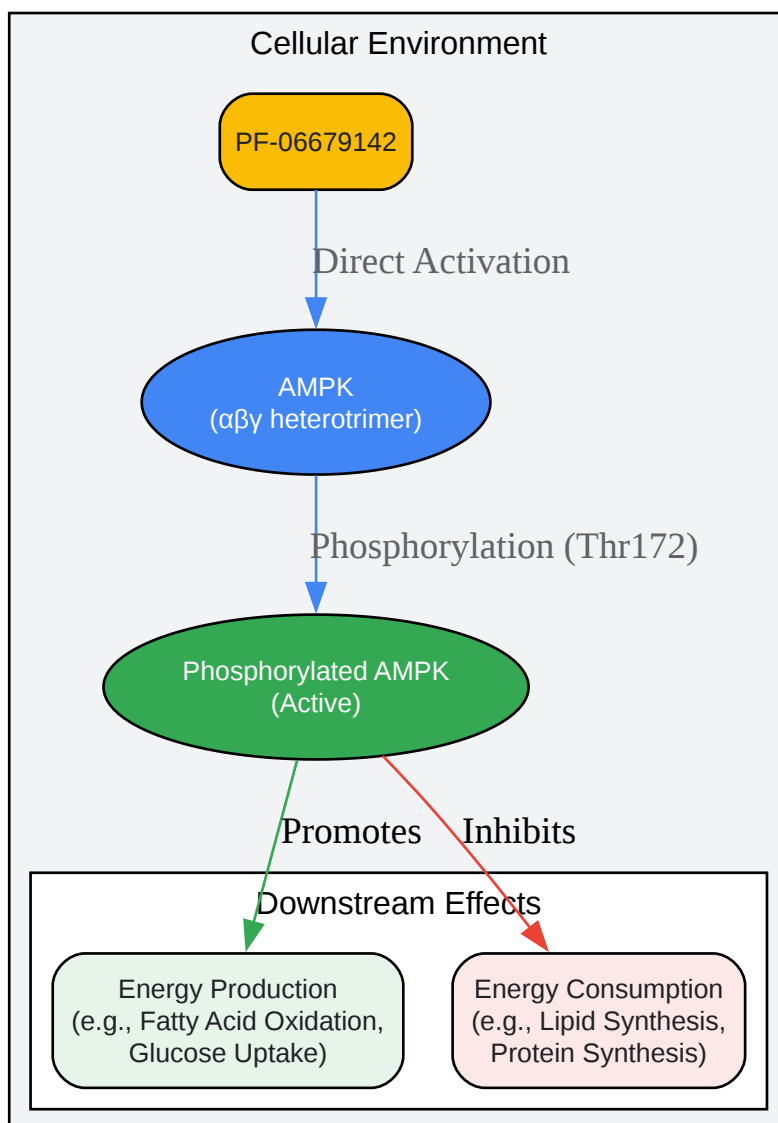
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Introduction

PF-06679142 is a potent, orally active small molecule activator of 5'-adenosine monophosphate-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[2] Activation of AMPK can enhance glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes, making it a promising therapeutic target for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[2] Preclinical studies have highlighted **PF-06679142** for its desirable oral absorption, low plasma clearance, and minimal renal clearance in preclinical species.[3][4] These application notes provide a framework for conducting and analyzing the pharmacokinetics of **PF-06679142** in a murine model.

Signaling Pathway of PF-06679142



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Caption: Mechanism of action of **PF-06679142** as a direct activator of AMPK.

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for **PF-06679142** specifically in mice were not publicly available in the reviewed literature. The primary studies describe its pharmacokinetic profile in "preclinical species" or specifically in rats, noting desirable oral absorption and low clearance. [3][4] Researchers should use the following table to summarize their experimentally derived data.

Table 1: Pharmacokinetic Parameters of **PF-06679142** in Mice

Parameter	Administration Route: Oral (PO)	Administration Route: Intravenous (IV)
Dose (mg/kg)	User-defined	User-defined
Cmax (ng/mL)	Insert experimental data	Insert experimental data
Tmax (h)	Insert experimental data	Insert experimental data
AUClast (ng·h/mL)	Insert experimental data	Insert experimental data
AUCinf (ng·h/mL)	Insert experimental data	Insert experimental data
Half-life ($t_{1/2}$) (h)	Insert experimental data	Insert experimental data
Clearance (CL) (mL/min/kg)	N/A	Insert experimental data
Volume of Distribution (Vd) (L/kg)	N/A	Insert experimental data
Oral Bioavailability (F%)	Calculated from IV and PO data	N/A

- Cmax: Maximum plasma concentration.
- Tmax: Time to reach maximum plasma concentration.
- AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
- AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
- $t_{1/2}$: Elimination half-life.
- CL: Clearance.
- Vd: Volume of distribution.
- F%: Bioavailability, calculated as $(AUC_{oral} / AUC_{iv}) \times (Dose_{iv} / Dose_{oral}) \times 100$.

Experimental Protocols

The following are generalized protocols for conducting a pharmacokinetic study of **PF-06679142** in mice. These should be adapted based on specific experimental goals and institutional guidelines (e.g., IACUC).

Animal Model

- Species: Mouse (e.g., C57BL/6, CD-1)
- Sex: Male or Female (specify and maintain consistency)
- Age: 8-12 weeks
- Housing: Standard housing conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be acclimated for at least one week prior to the study.

Formulation and Dosing

- Formulation: Prepare a vehicle solution suitable for both oral (PO) and intravenous (IV) administration (e.g., 0.5% methylcellulose in water, or a solution containing DMSO and PEG). The solubility of **PF-06679142** should be determined to ensure a homogenous and stable formulation.
- Dose Levels: Determine appropriate dose levels based on efficacy studies or literature on similar compounds.
- Oral Administration (PO): Administer the formulation via oral gavage. The volume should typically not exceed 10 mL/kg.
- Intravenous Administration (IV): Administer the formulation via a tail vein injection. The volume should typically not exceed 5 mL/kg.

Sample Collection

- Blood Sampling: Collect blood samples (approximately 50-100 μ L) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected

via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).

- Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
- Sample Storage: Store plasma samples at -80°C until analysis.

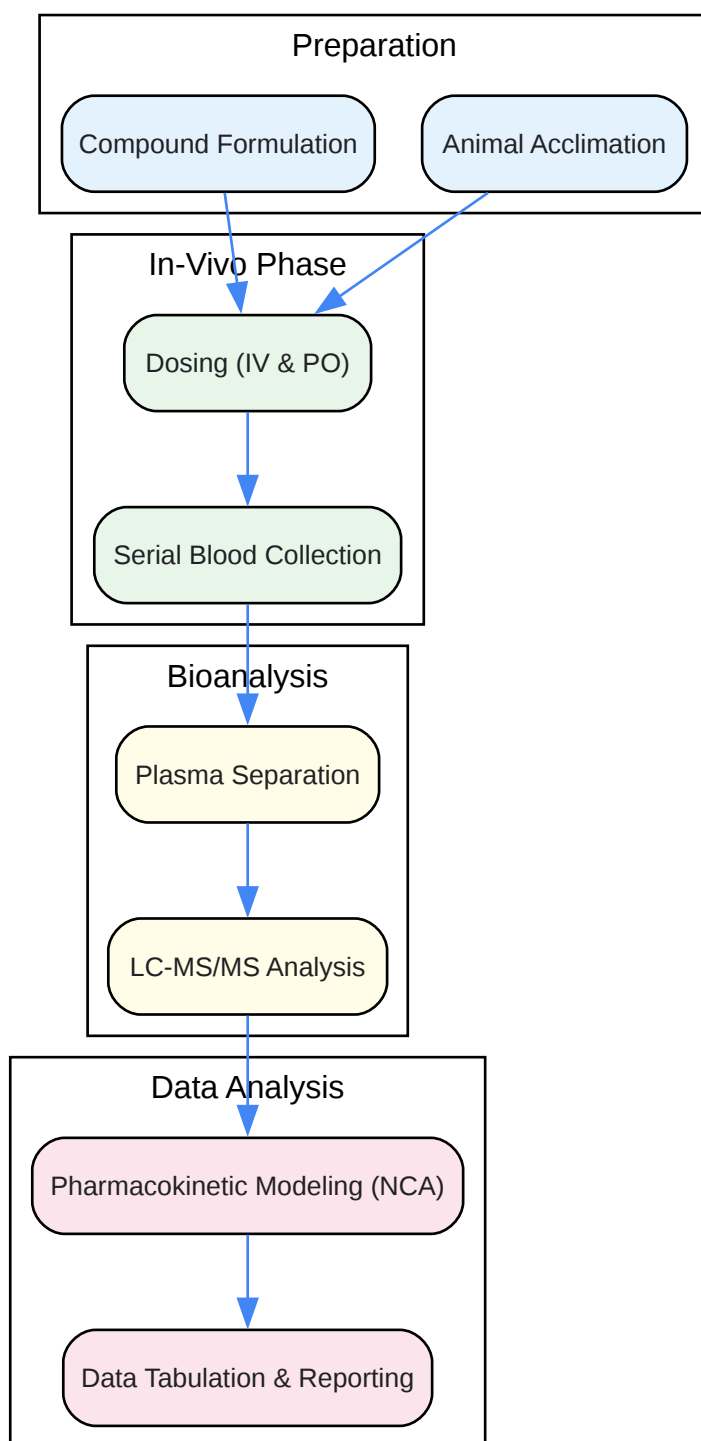
Bioanalytical Method

- Method: Develop and validate a sensitive and specific bioanalytical method for the quantification of **PF-06679142** in mouse plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Standard Curve: Prepare a standard curve using blank mouse plasma spiked with known concentrations of **PF-06679142**.
- Sample Analysis: Extract **PF-06679142** from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and analyze using the validated LC-MS/MS method.

Pharmacokinetic Analysis

- Software: Use non-compartmental analysis (NCA) with pharmacokinetic software (e.g., Phoenix WinNonlin, R) to calculate the parameters listed in Table 1 from the plasma concentration-time data.

Experimental Workflow Diagram



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Caption: Standard workflow for a pharmacokinetic study in mice.

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